Pefloxacin mesylate Pefloxacin mesylate A synthetic broad-spectrum fluoroquinolone antibacterial agent active against most gram-negative and gram-positive bacteria.
Brand Name: Vulcanchem
CAS No.: 70458-95-6
VCID: VC0007511
InChI: InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O
Molecular Formula: C18H24FN3O6S
Molecular Weight: 429.5 g/mol

Pefloxacin mesylate

CAS No.: 70458-95-6

Cat. No.: VC0007511

Molecular Formula: C18H24FN3O6S

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

Pefloxacin mesylate - 70458-95-6

CAS No. 70458-95-6
Molecular Formula C18H24FN3O6S
Molecular Weight 429.5 g/mol
IUPAC Name 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Standard InChI InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
Standard InChI Key HQQSBEDKMRHYME-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O
Canonical SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O

Chemical and Structural Properties

Molecular Composition

Pefloxacin mesylate dihydrate is a crystalline compound with the chemical formula C17H20FN3O3CH4O3S2H2O\text{C}_{17}\text{H}_{20}\text{FN}_3\text{O}_3 \cdot \text{CH}_4\text{O}_3\text{S} \cdot 2\text{H}_2\text{O} and a molecular weight of 465.49 g/mol . The parent compound, pefloxacin, is a 4-quinolone derivative structurally related to norfloxacin, distinguished by a 4-methylpiperazinyl group at position 7 and an ethyl substituent at position 1 . The mesylate salt form enhances solubility, making it suitable for both oral and intravenous administration .

Stereochemical Features

The molecule’s planar quinoline core facilitates intercalation into bacterial DNA, while the fluorine atom at position 6 enhances binding affinity to target enzymes . X-ray crystallography reveals that the dihydrate form stabilizes the crystal lattice through hydrogen bonding between water molecules and the sulfonate group of the mesylate counterion .

Mechanism of Action

Enzymatic Inhibition

Pefloxacin exerts bactericidal effects by inhibiting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive organisms) . These enzymes are essential for DNA replication and transcription:

  • DNA gyrase introduces negative supercoils to relieve torsional stress during replication.

  • Topoisomerase IV decatenates daughter DNA strands post-replication.

By binding to the enzyme-DNA complex, pefloxacin stabilizes double-strand DNA breaks, leading to replication fork collapse and bacterial death . The minimum inhibitory concentration (MIC) for susceptible strains ranges from 0.5–4 μg/mL for Escherichia coli and 1–8 μg/mL for Staphylococcus aureus .

Resistance Mechanisms

Resistance arises via mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes, reducing drug-enzyme affinity . Efflux pumps such as NorA in staphylococci further diminish intracellular drug accumulation .

Pharmacokinetic Profile

Absorption and Distribution

Pefloxacin mesylate exhibits 100% oral bioavailability, with peak plasma concentrations (CmaxC_{\text{max}}) of 8–10 mg/L achieved within 1.5 hours post-dose . The volume of distribution (VdV_d) is 1.1–1.7 L/kg, reflecting extensive tissue penetration . Cerebrospinal fluid concentrations reach 30–40% of plasma levels, enabling use in meningeal infections .

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 1A2 generates two primary metabolites:

  • Norfloxacin: Active metabolite with comparable antibacterial activity .

  • Pefloxacin N-oxide: Inactive oxidation product .

Renal excretion accounts for 50–60% of elimination, while biliary clearance contributes 10–20% . The elimination half-life (t1/2t_{1/2}) is 8.6 hours in humans, permitting twice-daily dosing .

Table 1: Pharmacokinetic Parameters Across Species

Speciest1/2t_{1/2} (h)Urinary Excretion (%)Biliary Excretion (%)
Mouse1.929.5<5
Rat2.537.835
Dog4.236.328
Human8.658.915

Clinical Applications

Approved Indications

Initially approved in France in 1985, pefloxacin mesylate was indicated for:

  • Uncomplicated gonococcal urethritis .

  • Gastrointestinal and genitourinary infections .

  • Nosocomial Gram-negative infections .

Peritoneal Dialysis-Associated Peritonitis

A study of 22 patients with continuous ambulatory peritoneal dialysis (CAPD)-related peritonitis reported cure rates of 100% for Gram-negative infections (E. coli, Serratia liquefaciens) but only 14–25% for Staphylococcus epidermidis and S. aureus infections . Persistent isolates developed resistance during therapy, underscoring limitations in Gram-positive coverage .

Typhoid Fever

Pefloxacin demonstrated equivalence to co-trimoxazole in a randomized trial, with fever resolution occurring within 5 days in 89% of patients .

Adverse Effects and Toxicity

Musculoskeletal Complications

Tendinopathy, particularly Achilles tendon rupture, occurs in 1 per 23,130 treatment days—a risk 34-fold higher than with ciprofloxacin . Proposed mechanisms include matrix metalloproteinase activation and oxidative damage to tenocytes .

Neurotoxicity and Photosensitivity

CNS effects (dizziness, insomnia) arise from GABA receptor antagonism, while photosensitivity reactions correlate with the fluoroquinolone core’s photochemical reactivity .

Analytical Methods

Residual-Base Neutralization

A spectrophotometric method quantifies pefloxacin mesylate by reacting excess sodium hydroxide with the drug, followed by residual base measurement using phenol red . The method achieved 98–102% recovery in pharmaceutical formulations .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 275 nm) resolves pefloxacin from metabolites in plasma, with a limit of quantification (LOQ) of 0.1 μg/mL .

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